molecular formula C16H16N4O2S B3001638 Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-98-5

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B3001638
CAS No.: 852375-98-5
M. Wt: 328.39
InChI Key: SQVLQKOAEVJQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate ( 852376-00-2) is a chemical compound with the molecular formula C₁₈H₂₀N₄O₂S and a molecular weight of 356.44 g/mol . It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their potential as inhibitors of biologically relevant enzymes . While specific biological data for this exact ester derivative is limited in the public domain, the core triazolo[4,3-b]pyridazine scaffold is recognized as a privileged structure in drug discovery. Related analogues have been extensively studied and shown to exhibit potent biological activity, particularly as inhibitors of tankyrases (TNKS-1 and TNKS-2), which are important targets in the Wnt signaling pathway for oncology research . The structure features a sulfur-containing side chain, a modification that can be crucial for optimizing pharmacokinetic properties and binding affinity. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-15(21)10-23-14-9-8-13-17-18-16(20(13)19-14)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVLQKOAEVJQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS Number: 852375-99-6) is a novel compound belonging to the class of triazolopyridazines. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of 342.4 g/mol. The compound features a triazole ring fused with a pyridazine moiety, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolopyridazine family exhibit significant antimicrobial properties. For instance:

  • A study evaluated various derivatives against Mycobacterium tuberculosis and found that some compounds showed promising inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM .
  • Another investigation into similar thiazole derivatives reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thioether group enhances biological activity .
CompoundTarget PathogenIC50 (μM)Reference
Ethyl 2-(thio)acetateM. tuberculosis1.35 - 2.18
Thiazole derivativeS. aureusNot specified

Anticancer Activity

The anticancer potential of this compound has been explored in various assays:

  • In vitro studies demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines .
  • Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell metabolism, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes critical for DNA synthesis and repair.
  • Receptor Modulation : The compound could modulate receptor activity involved in cell signaling pathways that regulate proliferation and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of triazolo derivatives in clinical settings:

  • A study involving a series of synthesized triazole compounds showed that one derivative had an IC50 value of 31.25 μg/mL against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
  • Another investigation reported significant cytotoxic effects on HEK-293 cells with minimal toxicity observed at higher concentrations, suggesting a favorable therapeutic index for further development .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has been investigated for its biological activities, particularly its potential as an anticancer agent.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit notable anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, studies have shown that triazole derivatives can act as inhibitors of c-Met and Pim kinases, which are crucial in cancer progression and metastasis .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of triazole derivatives. Compounds similar to this compound have been screened for their efficacy in modulating voltage-gated sodium channels (VGSC), demonstrating potential as anticonvulsant agents .

Agricultural Science

The compound's potential extends into agricultural applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Triazole compounds have been recognized for their fungicidal properties. This compound could be synthesized to enhance its efficacy against specific plant pathogens. The design and synthesis of such compounds aim to develop environmentally friendly alternatives to traditional pesticides .

Material Science

In material science, the unique properties of triazole compounds make them suitable for various applications.

Corrosion Inhibition

Triazole derivatives are often explored for their ability to inhibit corrosion in metals. The incorporation of this compound into protective coatings could enhance the durability and lifespan of materials exposed to harsh environments .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated dual inhibition of c-Met and Pim kinases; potential anticancer properties.
Anticonvulsant Activity Identified as a candidate for voltage-gated sodium channel modulation; anticonvulsant potential confirmed.
Agricultural Science Suggested effectiveness as a fungicide; development of environmentally friendly pesticides.
Material Science Explored as a corrosion inhibitor; promising results in enhancing protective coatings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound E-4b ():

  • Structure: Features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,5-dimethylpyrazole group and a propenoic acid chain.
  • Properties : High melting point (253–255°C), attributed to hydrogen bonding from the carboxylic acid group.
  • Significance : Demonstrates how polar substituents (e.g., -COOH) enhance thermal stability compared to esters .

Compound 16 ():

  • Structure: Replaces the pyridazine ring with a thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine system, fused to a thiophene ring.
  • Properties: Synthesized in 67% yield with >95% purity.
  • Synthesis : Follows a nucleophilic substitution protocol using alkyl bromides and DIPEA, suggesting analogous methods for the target compound .

Substituent Variations

Ethyl Thioacetate vs. Acetamido/Thioacetamido Derivatives

  • CAS 872994-17-7 ():
    • Structure : Includes a 2-benzamidoethyl group and an acetamido-thioacetate chain.
    • Impact : The amide group introduces hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the target’s ester .

CAS 852375-70-3 ():

  • Structure : Substitutes the ethyl thioacetate with a benzoate ester linked via an acetamido group.
  • Impact : The aromatic benzoate may enhance lipophilicity, affecting membrane permeability in biological systems .
Table 1: Comparative Data for Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Purity (%) Reference
Target Compound* ~C₁₇H₁₇N₅O₂S ~355.4 3-p-tolyl, 6-ethyl thioacetate N/A N/A N/A N/A
(E)-4b () C₂₁H₁₈N₆O₃S 434.47 Propenoic acid, 3,5-dimethylpyrazole 253–255 N/A N/A
Compound 16 () C₁₃H₁₄N₄O₂S₂ 346.41 Thieno-triazolo-pyrimidine, ethyl thioacetate N/A 67 >95
CAS 872994-17-7 () C₂₀H₂₂N₆O₄S 442.5 2-benzamidoethyl, acetamido-thioacetate N/A N/A N/A
CAS 852375-70-3 () C₂₃H₂₁N₅O₃S 447.5 3-p-tolyl, acetamido-benzoate N/A N/A N/A

Q & A

What are the common synthetic routes for Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate?

Basic
The synthesis typically involves:

  • Core formation : Condensation of pyridazine precursors with thioacetate derivatives. For example, sodium hydride in DMF facilitates coupling of alcoholate intermediates with sulfur-containing moieties to form thioether linkages .
  • Functionalization : S-alkylation using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) to introduce the ethyl thioacetate group .
  • Purification : Column chromatography with gradients of ethyl acetate/petroleum ether to isolate intermediates and final products .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of triazolopyridazine derivatives?

Advanced
Key SAR strategies include:

  • Substitution analysis : Systematic replacement of functional groups (e.g., p-tolyl with electron-withdrawing/-donating groups) to assess effects on target binding. Evidence shows that replacing benzamidine with triazolopyridazine abolished thrombin inhibition (Ki > 300 μM), highlighting the core’s sensitivity to substitution .
  • Bivalent binding optimization : Introducing piperidyl or phenoxyethyl groups (e.g., AZD5153) enhances BRD4 inhibition by enabling dual interactions with bromodomains. In vivo efficacy is validated via tumor xenograft models measuring c-Myc downregulation .
  • Pharmacokinetic (PK) profiling : Adjusting logP via alkyl chain modifications to improve bioavailability, as seen in AZD5153’s balanced solubility and membrane permeability .

What characterization techniques are critical for confirming the structure of synthesized triazolopyridazine derivatives?

Basic
Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of triazole-pyridazine fusion and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅N₅O₂S for the target compound) .
  • X-ray crystallography : Resolves ambiguity in fused heterocyclic systems, particularly for chiral centers or tautomeric forms .

What computational strategies are employed to predict the interaction of triazolopyridazine derivatives with target enzymes like BRD4?

Advanced
Approaches include:

  • Molecular docking : Using AutoDock or Schrödinger to model binding modes. For example, AZD5153’s triazolopyridazine core docks into BRD4’s acetyl-lysine pocket, while its piperidyl group engages a hydrophobic cleft .
  • MD simulations : Assessing binding stability over 100-ns trajectories to prioritize compounds with low RMSD values .
  • Free-energy calculations : MM-GBSA scoring to rank derivatives by predicted binding affinity .

What are the key challenges in achieving regioselectivity during the synthesis of triazolopyridazine cores?

Basic
Challenges arise from:

  • Tautomerism : The [1,2,4]triazolo[4,3-b]pyridazine system can adopt multiple tautomeric forms, requiring controlled reaction conditions (e.g., anhydrous DMF, 105°C) to favor the desired regioisomer .
  • Competitive alkylation : Thioether formation may occur at unintended positions; using bulky bases (e.g., NaH) or low temperatures minimizes side reactions .

How do in vivo pharmacokinetic studies inform the optimization of triazolopyridazine-based inhibitors?

Advanced
PK studies guide:

  • Half-life extension : Introducing methyl or methoxy groups (e.g., 3-methoxy in AZD5153) reduces CYP450-mediated metabolism, enhancing plasma stability .
  • Tissue distribution : Radiolabeled analogs track compound accumulation in target organs, ensuring adequate exposure for efficacy .
  • Dose-response correlation : PK/PD modeling links plasma concentrations to tumor growth inhibition in xenograft models, validating therapeutic windows .

What are the typical solvent systems and reaction conditions for S-alkylation in triazolopyridazine synthesis?

Basic
Optimal conditions include:

  • Solvents : Anhydrous acetone or DMF for nucleophilic substitution .
  • Bases : K₂CO₃ or NaH to deprotonate thiol intermediates .
  • Temperature : 0–25°C to suppress side reactions (e.g., oxidation or over-alkylation) .

How can contradictory data on biological activity (e.g., loss vs. retention of enzyme inhibition) be reconciled in triazolopyridazine research?

Advanced
Strategies include:

  • Enzyme-specific SAR : A triazolopyridazine derivative may inhibit BRD4 (IC₅₀ = 5 nM) but fail against thrombin due to steric clashes in the latter’s active site .
  • Cellular context analysis : Off-target effects (e.g., cytotoxicity in MTT assays) may mask true target engagement, necessitating orthogonal assays like CETSA .
  • Meta-analysis : Cross-referencing datasets from public toxicology databases (e.g., EPA DSSTox) identifies confounding factors like assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.